Differential Degradation Pathway: BK‑(1–6) Marks the Urinary Branch of Kinin Catabolism
In rat urine, bradykinin is sequentially cleaved to BK‑(1–8), BK‑(1–7), and BK‑(1–6). In contrast, rat plasma degradation proceeds via BK‑(1–8) or BK‑(1–7) directly to BK‑(1–5) [1]. This pathway bifurcation means BK‑(1–6) is a specific urinary compartment marker, while BK‑(1–5) predominates in plasma. Poststatin (1 mM) markedly inhibited all urinary degradation steps, including the conversion of BK‑(1–7) to BK‑(1–6) [1].
| Evidence Dimension | Degradation pathway endpoint |
|---|---|
| Target Compound Data | BK‑(1–6) – terminal product in rat urine |
| Comparator Or Baseline | BK‑(1–5) – terminal product in rat plasma |
| Quantified Difference | Compartment‑specific routing; poststatin (1 mM) inhibits BK‑(1–7)→BK‑(1–6) step in urine |
| Conditions | Ex vivo incubation of rat urine and plasma |
Why This Matters
Selecting BK‑(1–6) as a urinary kinin marker avoids the confounding plasma‑derived BK‑(1–5) signal in renal clearance studies.
- [1] Majima M, Shima C, Saito M, Kuribayashi Y, Katori M, Aoyagi T. Poststatin, a novel inhibitor of bradykinin-degrading enzymes in rat urine. Eur J Pharmacol. 1993 Mar 2;232(2-3):181-90. doi: 10.1016/0014-2999(93)90772-a. View Source
